molecular formula C20H25N3O4S B2667700 N-ethyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide CAS No. 1251619-74-5

N-ethyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide

Cat. No.: B2667700
CAS No.: 1251619-74-5
M. Wt: 403.5
InChI Key: OBJJSDFRAQCZQE-UHFFFAOYSA-N
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Description

N-ethyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide is a synthetic acetamide derivative featuring a dihydropyridinone core substituted with a piperidine sulfonyl group at position 5. The acetamide moiety is N-ethyl-N-phenyl-substituted, distinguishing it from simpler analogs.

Properties

IUPAC Name

N-ethyl-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-2-23(17-9-5-3-6-10-17)20(25)16-21-15-18(11-12-19(21)24)28(26,27)22-13-7-4-8-14-22/h3,5-6,9-12,15H,2,4,7-8,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJJSDFRAQCZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Formation of the Dihydropyridinone Moiety: This involves the cyclization of appropriate precursors under specific conditions to form the dihydropyridinone ring.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-ethyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name / Identifier Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound : N-ethyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide 1,2-dihydropyridinone - N-ethyl-N-phenylacetamide
- Piperidine sulfonyl at position 5
Not provided Dual substitution enhances steric bulk
Compound : N-(3-Chlorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide 1,2-dihydropyridinone - N-(3-chlorophenyl)acetamide
- Piperidine sulfonyl at position 5
Not provided Chlorine substitution may improve lipophilicity
Compound : (S)-5-(Piperidine-1-sulfonyl)-isoquinoline Isoquinoline - Piperidine sulfonyl at position 5 291.37 Rigid aromatic core; potential for π-π interactions
Compounds (m, n, o) Hexanamide backbone - Phenoxy, hydroxy, tetrahydro-pyrimidinyl groups
- Stereochemical variations
Not provided Complex stereochemistry may influence binding

Key Structural Differences and Implications

Core Structure: The target compound and analog share the dihydropyridinone core, which is redox-active and may participate in hydrogen bonding. Compounds in employ a hexanamide backbone with hydroxy and tetrahydro-pyrimidinyl groups, suggesting divergent targeting mechanisms (e.g., protease inhibition vs. kinase modulation) .

Substituent Effects :

  • The N-ethyl-N-phenyl group in the target compound introduces steric hindrance and lipophilicity, which could enhance membrane permeability compared to the N-(3-chlorophenyl) group in .
  • The piperidine sulfonyl group, common to the target compound and , is absent in and analogs, implying distinct pharmacophoric requirements.

Stereochemistry :

  • compounds (m, n, o) highlight the importance of stereochemistry, with variations at positions 2, 4, and 5 altering spatial orientation and likely biological activity .

Research Findings and Hypotheses

While experimental data for the target compound are lacking, insights can be extrapolated from analogs:

  • Compound : Safety guidelines (P201, P210) indicate flammability risks, suggesting the target compound may require similar handling precautions .
  • Compounds : Stereochemical complexity may correlate with selective binding, a feature that could guide optimization of the target compound’s ethyl-phenyl substituents .

Biological Activity

N-ethyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide is a synthetic compound notable for its complex structure, which includes a piperidine sulfonyl group and a dihydropyridinone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:
N-(3,4-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide .

Structural Formula

C20H25N3O4S\text{C}_{20}\text{H}_{25}\text{N}_{3}\text{O}_{4}\text{S}

The biological activity of this compound is closely related to its interaction with specific biological targets. The piperidine sulfonyl group is believed to facilitate binding to certain receptors or enzymes, while the dihydropyridinone moiety may participate in redox reactions or other biochemical pathways.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies utilizing the Sulforhodamine B (SRB) assay have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including leukemia and lung cancer cells .

Enzyme Inhibition

The compound has been shown to interact with macrophage migration inhibitory factor (MIF), a protein implicated in various inflammatory processes. By binding to MIF, it may modulate immune responses and inflammation . This interaction suggests potential applications in treating diseases characterized by excessive inflammation.

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

  • Study on Anticancer Efficacy : A study demonstrated that derivatives of this compound displayed potent anticancer activity against cultured leukemia and lymphoma cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting effective inhibition of tumor growth .
  • MIF Binding Affinity : Another investigation highlighted the binding affinity of the compound for MIF, showing that it competes effectively with known inhibitors for the tautomerase site of MIF. This property could lead to novel therapeutic strategies for managing inflammation-related conditions .

Comparison with Similar Compounds

The uniqueness of N-ethyl-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-y]-N-phenyacetamide lies in its specific combination of functional groups compared to other acetamides. This unique structure may confer distinct biological activities or reactivity profiles that are not observed in structurally similar compounds.

Compound NameStructureBiological Activity
N-(3,4-dimethylphenyl)-2-[2-oxo...StructureAnticancer activity against leukemia
Similar Compound AStructureModerate enzyme inhibition
Similar Compound BStructureWeak anticancer properties

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